Product packaging for meso-2,3-Dimethylsuccinic acid(Cat. No.:CAS No. 608-40-2)

meso-2,3-Dimethylsuccinic acid

Cat. No.: B048973
CAS No.: 608-40-2
M. Wt: 146.14 g/mol
InChI Key: KLZYRCVPDWTZLH-ZXZARUISSA-N
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Description

meso-2,3-Dimethylsuccinic acid is a unique, high-purity chemical reagent prized for its stereochemical properties as a C2-symmetric molecule. This dicarboxylic acid serves as a critical chiral building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals, complex natural products, and chiral ligands for asymmetric catalysis. Its defined stereochemistry allows researchers to construct molecules with precise three-dimensional control, making it invaluable for studying stereoselective reactions and metabolic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O4 B048973 meso-2,3-Dimethylsuccinic acid CAS No. 608-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2,3-dimethylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZYRCVPDWTZLH-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016985
Record name rel-(2R,3S)-2,3-Dimethylbutanedioic acid
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

608-40-2
Record name rel-(2R,3S)-2,3-Dimethylbutanedioic acid
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Record name rel-(2R,3S)-2,3-Dimethylbutanedioic acid
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Record name (R*,S*)-2,3-dimethylsuccinic acid
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Stereochemical Aspects and Chiral Recognition of Meso 2,3 Dimethylsuccinic Acid

Meso Compound Definition and Specificity of meso-2,3-Dimethylsuccinic Acid

A meso compound is a molecule that contains two or more stereocenters but is achiral, and therefore optically inactive, due to an internal plane of symmetry. wikipedia.orglibretexts.orglibretexts.org The molecule can be superimposed on its mirror image. wikipedia.org This internal symmetry plane divides the molecule into two halves that are mirror images of each other, causing the optical rotations produced by the stereocenters to cancel out. libretexts.org For a molecule to be a meso compound, it is typically required that two of the stereocenters have at least two common substituents. wikipedia.org

This compound, with the chemical formula C₆H₁₀O₄, exemplifies this definition perfectly. ontosight.ai Its structure consists of a four-carbon succinic acid backbone with methyl groups at the C2 and C3 positions. ontosight.ainih.gov These two carbon atoms are chiral centers. However, the meso isomer possesses an internal plane of symmetry that makes it achiral, distinguishing it from its chiral enantiomeric counterparts, (2R,3R)- and (2S,3S)-2,3-dimethylsuccinic acid. ontosight.ai The stereochemistry of the two stereocenters in the meso form are opposite (R and S), leading to internal cancellation and making the molecule optically inactive. libretexts.org

PropertyDescriptionReference
Definition An achiral compound with multiple chiral centers and an internal plane of symmetry. wikipedia.orglibretexts.org
Optical Activity Optically inactive because the stereocenters cancel each other out. libretexts.org
Structure Superimposable on its mirror image. wikipedia.org

Spectroscopic Methods for Stereochemical Differentiation

Distinguishing this compound from its chiral stereoisomers requires specialized analytical techniques capable of probing molecular stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating diastereomers like the meso and chiral forms of 2,3-dimethylsuccinic acid. In the solid state, the distinction is particularly clear. The ¹³C NMR spectrum of the meso diastereomer shows two distinct signals for the methyl and methine carbons. In contrast, for the chiral (+) diastereomer, these signals are split into doublets because the pairs of methyl (CH₃) and methine (CH) carbons are not related by a plane of symmetry and are therefore not equivalent. dokumen.pub This difference in the NMR spectrum provides a definitive method for identifying the meso form versus the chiral isomers. dokumen.pubunibas.it

Vibrational Circular Dichroism (VCD) for Stereochemical Elucidation

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.govbruker.com It is an essential technique for determining the absolute configuration and solution-state conformation of chiral molecules. nih.govrsc.org Since VCD signals are only produced by chiral molecules, it serves as an excellent method for stereochemical differentiation. bruker.com

This compound, being an achiral compound, is VCD silent, meaning it does not produce a VCD spectrum. Its chiral enantiomers, however, will produce mirror-image VCD spectra. This presence or absence of a VCD signal is an unambiguous way to distinguish the meso form from its optically active counterparts. bruker.comnih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of atomic positions can be generated. ed.ac.uk

For this compound, X-ray crystallography can confirm its molecular geometry and definitively prove the presence of the internal plane of symmetry that renders it achiral. This technique allows for the direct visualization of the stereochemical relationship between the two methyl groups and the two carboxylic acid groups, providing conclusive evidence of its meso nature. chem-soc.si

Spectroscopic MethodPrinciple of DifferentiationApplication to this compound
NMR Spectroscopy Differences in the chemical environment of nuclei lead to distinct signals.In solid-state ¹³C NMR, the meso form shows single peaks for methyl/methine carbons, while the chiral form shows split signals (doublets). dokumen.pub
Vibrational Circular Dichroism (VCD) Measures the differential absorption of circularly polarized light by chiral molecules.The meso form is achiral and thus VCD silent; the chiral enantiomers produce VCD spectra. bruker.com
X-ray Crystallography Provides the absolute 3D structure of a molecule in a crystal.Confirms the internal plane of symmetry and the overall achiral nature of the molecule. chem-soc.si

Chiral Interactions and Self-Assembly

Despite being an achiral molecule, this compound exhibits complex and fascinating behavior in self-assembly, particularly on achiral surfaces where it can give rise to chiral structures.

Synthetic Methodologies for Meso 2,3 Dimethylsuccinic Acid and Its Derivatives

Established Synthetic Routes to meso-2,3-Dimethylsuccinic Acid

One of the primary and most direct methods for the synthesis of this compound is through the catalytic hydrogenation of 2,3-dimethylmaleic acid or its anhydride (B1165640). This reaction typically proceeds with high stereoselectivity to yield the meso isomer. The starting material, 2,3-dimethylmaleic anhydride, can be synthesized from maleic anhydride. For instance, a method involves the decarboxylative dimerization of maleic anhydride in the presence of a catalyst like 2-aminopyridine wikipedia.org.

The hydrogenation of the double bond in 2,3-dimethylmaleic acid leads to the formation of two adjacent stereocenters. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), in a suitable solvent is a common practice for this transformation. The reaction involves the syn-addition of hydrogen to the double bond, which, from the cis-configuration of 2,3-dimethylmaleic acid, results in the formation of the meso-diastereomer. A general scheme for this synthesis is presented below:

Starting MaterialReagents and ConditionsProduct
2,3-Dimethylmaleic Anhydride1. H₂O (hydrolysis) 2. H₂, Pd/C (catalytic hydrogenation)This compound

This approach is advantageous due to the ready availability of the starting materials and the high stereochemical control of the hydrogenation step.

Another established route involves the bromination of fumaric acid to produce meso-2,3-dibromosuccinic acid, which can then potentially be converted to this compound through a substitution reaction with a methylating agent, followed by removal of the bromine atoms. However, the direct hydrogenation of 2,3-dimethylmaleic acid is generally a more straightforward and efficient method.

Stereocontrolled Synthesis Strategies

The stereocontrolled synthesis of this compound is inherently achieved through the catalytic hydrogenation of 2,3-dimethylmaleic acid, as mentioned in the previous section. The cis geometry of the double bond in 2,3-dimethylmaleic acid dictates the formation of the meso product upon syn-hydrogenation. This is a classic example of substrate-controlled diastereoselectivity.

The mechanism of catalytic hydrogenation on a solid support like palladium on carbon involves the adsorption of the alkene onto the catalyst surface. The hydrogen atoms are then delivered to the same face of the double bond, resulting in a syn-addition. This stereospecificity ensures that the two methyl groups in the product have the desired R,S or S,R relationship, characteristic of a meso compound.

Alkene SubstrateHydrogenation StereochemistryProduct Stereochemistry
2,3-Dimethylmaleic Acid (cis)syn-additionThis compound

Alternative strategies for stereocontrol could involve the resolution of a racemic mixture of 2,3-dimethylsuccinic acid, where the meso isomer is separated from the enantiomeric (2R,3R) and (2S,3S) pair. However, for the specific synthesis of the meso form, the hydrogenation of the corresponding maleic acid derivative is the more direct and efficient strategy.

Enzymatic Synthesis and Biocatalytic Approaches

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis for the production of chiral compounds. For this compound and its derivatives, enzymatic approaches can provide high stereoselectivity under mild reaction conditions.

The principle of enzymatic dissymmetrization can be applied to prochiral meso compounds that are structurally related to this compound. A key example is the enzymatic modification of meso-2,3-dimethyl-1,4-butanediol or its corresponding diacetate. In this strategy, an enzyme, typically a lipase, selectively catalyzes a reaction on one of the two identical functional groups of the meso substrate, leading to a chiral product.

For instance, the hydrolysis of the diacetate of meso-2,3-dimethyl-1,4-butanediol, catalyzed by a lipase such as Candida antarctica lipase B (CALB), can proceed enantioselectively to yield a chiral monoacetate. This monoacetate can then be further processed chemically to obtain derivatives of either (2R,3S)- or (2S,3R)-2,3-dimethylsuccinic acid.

SubstrateEnzymeReactionProduct
meso-2,3-Dimethyl-1,4-butanediol diacetateLipase (e.g., CALB)Enantioselective hydrolysisChiral monoacetate

This approach has been successfully demonstrated for other meso-diacetates, such as that of meso-1,3-cyclohexanediol, yielding the corresponding monoacetate in high enantiomeric excess google.com. The subsequent oxidation of the remaining alcohol and ester functionalities in the chiral monoacetate of meso-2,3-dimethyl-1,4-butanediol would lead to chiral derivatives of 2,3-dimethylsuccinic acid.

Lipases are versatile enzymes that can catalyze both the hydrolysis of esters and the acylation of alcohols with high enantioselectivity. This property can be exploited in the kinetic resolution of racemic mixtures or the desymmetrization of meso compounds.

In the context of this compound, a diester of this acid could be a substrate for lipase-catalyzed enantioselective hydrolysis. The enzyme would selectively hydrolyze one of the two ester groups, leading to a chiral monoester. The efficiency and enantioselectivity of this reaction would depend on the specific lipase used and the reaction conditions. Lipases from Candida rugosa, Candida antarctica, and Aspergillus niger have been shown to be effective in the enantioselective hydrolysis of various esters mdpi.commdpi.com.

Conversely, lipase-catalyzed enantioselective acylation of meso-2,3-dimethyl-1,4-butanediol with an acyl donor can produce a chiral monoester. This reaction is often carried out in organic solvents to favor the esterification reaction over hydrolysis.

Reaction TypeSubstrateEnzymeOutcome
Enantioselective HydrolysisDiester of this compoundLipaseProduction of a chiral monoester
Enantioselective Acylationmeso-2,3-Dimethyl-1,4-butanediolLipaseProduction of a chiral monoester

These enzymatic methods provide a pathway to chiral derivatives starting from a meso precursor, highlighting the power of biocatalysis in stereoselective synthesis.

Derivatization Strategies for Specific Research Applications

This compound serves as a valuable starting material for the synthesis of various derivatives that are utilized in specific research applications. The two carboxylic acid functional groups and the stereochemically defined backbone make it a versatile building block.

A notable derivatization of this compound is its conversion to meso-1,4-diiodo-2,3-dimethylbutane wikipedia.orgsigmaaldrich.com. This transformation involves the reduction of both carboxylic acid groups to primary alcohols, followed by the substitution of the hydroxyl groups with iodine.

The reduction of the dicarboxylic acid to the corresponding diol, meso-2,3-dimethyl-1,4-butanediol, can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or by converting the acid to its diester followed by reduction. The resulting meso-diol retains the stereochemistry of the starting material.

The subsequent conversion of the diol to the diiodide can be accomplished using various iodinating agents. A common method is the Appel reaction, which uses triphenylphosphine and iodine. This reaction proceeds with inversion of configuration at the carbon atom bearing the hydroxyl group. However, for a primary alcohol, the stereocenter is not at the reaction site.

Reduction of the dicarboxylic acid:

this compound is reduced to meso-2,3-dimethyl-1,4-butanediol.

Iodination of the diol:

meso-2,3-Dimethyl-1,4-butanediol is treated with an iodinating agent (e.g., PPh₃, I₂) to yield meso-1,4-diiodo-2,3-dimethylbutane.

This diiodo derivative is a useful intermediate in organic synthesis, for example, in the formation of organometallic reagents or in coupling reactions.

Preparation of Selenoacetals with erythro-Configuration

The synthesis of selenoacetals with a defined erythro-configuration from this compound is a critical step in the elaboration of this chiral building block. While direct synthetic procedures starting from this compound for the preparation of selenoacetals are not extensively detailed in readily available literature, the general approach involves the conversion of the carboxylic acid groups into a functionality that can react with a selenium-based nucleophile.

Typically, this would involve the reduction of the dicarboxylic acid to the corresponding diol, followed by conversion of the hydroxyl groups to a suitable leaving group, such as a tosylate or a halide. Subsequent reaction with a selenium nucleophile, for instance, sodium phenylselenoate (PhSeNa), would then yield the desired bis-selenoether. The stereochemistry of the final product is dictated by the stereochemistry of the starting diol, which in this case would be the meso-2,3-dimethyl-1,4-butanediol, thus ensuring the formation of the erythro-configured product.

Table 1: Hypothetical Reaction Scheme for the Synthesis of an erythro-Selenoacetal

StepReactant(s)Reagent(s)ProductConfiguration
1This compoundLiAlH₄meso-2,3-Dimethyl-1,4-butanediolmeso
2meso-2,3-Dimethyl-1,4-butanediolTsCl, Pyridinemeso-1,4-ditosyl-2,3-dimethylbutanemeso
3meso-1,4-ditosyl-2,3-dimethylbutanePhSeNa1,4-bis(phenylselanyl)-2,3-dimethylbutaneerythro

This table represents a plausible, generalized synthetic route. Specific yields and reaction conditions would need to be determined experimentally.

Synthesis of erythro-4-acetoxy-2,3-dimethylbutan-1-ol

The preparation of erythro-4-acetoxy-2,3-dimethylbutan-1-ol from this compound involves a series of stereocontrolled transformations. This mono-acetylated diol is a valuable chiral intermediate for the synthesis of various natural products.

The synthesis commences with the reduction of this compound to meso-2,3-dimethyl-1,4-butanediol. This reduction is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. The resulting meso-diol is then selectively mono-acetylated. This can be achieved by using one equivalent of acetyl chloride or acetic anhydride in the presence of a base, often at low temperatures to favor mono-substitution. The inherent symmetry of the meso-diol means that acetylation of either primary hydroxyl group leads to the same product. The resulting erythro-4-acetoxy-2,3-dimethylbutan-1-ol retains the relative stereochemistry of the starting material.

Table 2: Key Intermediates and Reagents in the Synthesis of erythro-4-acetoxy-2,3-dimethylbutan-1-ol

IntermediateStructureReagent for Formation
This compoundHOOC-CH(CH₃)-CH(CH₃)-COOHStarting Material
meso-2,3-Dimethyl-1,4-butanediolHOCH₂-CH(CH₃)-CH(CH₃)-CH₂OHLiAlH₄
erythro-4-acetoxy-2,3-dimethylbutan-1-olAcOCH₂-CH(CH₃)-CH(CH₃)-CH₂OHAcCl, Pyridine

Derivatization for Faranal Synthesis

Faranal is a trail pheromone of the Pharaoh ant, Monomorium pharaonis. Its structure contains a specific stereochemical arrangement of methyl groups, which can be derived from chiral precursors. While a direct, well-documented synthesis of Faranal starting from this compound is not readily found in the scientific literature, derivatives of this acid can serve as crucial building blocks.

A plausible synthetic strategy would involve the transformation of this compound into a key intermediate that already possesses the required (3R,4R)- or (3S,4S)-dimethyl stereochemistry. For instance, the erythro-4-acetoxy-2,3-dimethylbutan-1-ol described in the previous section could be a viable precursor. The remaining hydroxyl group could be oxidized to an aldehyde, and the acetoxy group could be converted into a leaving group for a subsequent coupling reaction to build the rest of the Faranal carbon skeleton.

The successful synthesis of Faranal relies heavily on the stereocontrol achieved in the early stages. The use of a meso starting material like 2,3-dimethylsuccinic acid provides a powerful entry into the desired erythro relative stereochemistry, which is a key feature of the Faranal structure. Further asymmetric transformations would be necessary to introduce the correct absolute stereochemistry for the biologically active enantiomer.

Catalytic Applications and Mechanistic Investigations Involving Meso 2,3 Dimethylsuccinic Acid

Role in Asymmetric Catalysis and Chiral Ligand Design

meso-2,3-Dimethylsuccinic acid and its corresponding anhydride (B1165640) serve as ideal model substrates for the development and evaluation of new asymmetric catalytic methodologies. The presence of a plane of symmetry and two enantiotopic carbonyl groups in the anhydride form allows for desymmetrization reactions, providing a direct route to chiral molecules from an achiral starting material.

Desymmetrization of meso-Anhydrides with Chiral Catalysts

The enantioselective ring-opening of meso-2,3-dimethylsuccinic anhydride is a key reaction that has been extensively studied to produce chiral hemiesters, which are versatile building blocks in organic synthesis. This transformation is typically achieved through alcoholysis mediated by a chiral catalyst.

Cinchona alkaloids and their derivatives have proven to be highly effective catalysts for the desymmetrization of meso-2,3-dimethylsuccinic anhydride. brandeis.eduacs.org Kinetic studies on the methanolysis of cis-2,3-dimethylsuccinic anhydride have revealed that the reaction follows a general base catalysis mechanism. The reaction exhibits a first-order dependence on both the anhydride and the cinchona alkaloid catalyst. Initially, the reaction is also first-order with respect to methanol (B129727), but this transitions to zero-order at higher methanol concentrations. This is consistent with a mechanism where the cinchona alkaloid forms a hydrogen-bonded complex with the alcohol, which then acts as the nucleophile.

Modified cinchona alkaloids, particularly aryl ethers, have demonstrated superior performance in these reactions. For instance, using 2,3-dimethylsuccinic anhydride as a model substrate, a screening of various cinchona alkaloid derivatives identified dihydroquinidine (B8771983) phenanthrene (B1679779) ether (DHQD-PHN) and (DHQD)₂AQN as highly effective catalysts. acs.org The methanolysis of meso-2,3-dimethylsuccinic anhydride using DHQD-PHN and (DHQD)₂AQN in diethyl ether at room temperature resulted in the formation of the corresponding hemiester with high enantiomeric excess (ee) of 91% and 93%, respectively. acs.org By optimizing the reaction conditions, such as lowering the temperature to -20 °C, an exceptionally high enantioselectivity of 98% ee can be achieved. acs.org

Table 1: Desymmetrization of meso-2,3-Dimethylsuccinic Anhydride with Various Cinchona Alkaloid Catalysts acs.org

EntryCatalystEnantiomeric Excess (ee, %)
1Quinidine64
2DHQD-MEQ31
3DHQD-CLB32
4DHQD-PHN81
5(DHQD)₂PYR13
6(DHQD)₂PHAL18
7(DHQD)₂AQN85

Reaction conditions: 1 equivalent of anhydride, 10 equivalents of methanol, 5 mol % of catalyst in toluene (B28343) at room temperature for 2 hours. The enantiomeric excess was determined by chiral Gas Chromatography.

Bifunctional organocatalysts, such as those derived from α-amino acids incorporating a thiourea (B124793) moiety, have emerged as powerful tools for the enantioselective alcoholysis of meso anhydrides. acs.org Ureas and thioureas derived from both L- and D-valine are capable of catalyzing the desymmetrization of a range of mono-, bi-, and tricyclic meso anhydrides. acs.org These reactions proceed in nearly quantitative yields and with excellent enantiomeric ratios, often exceeding 99:1, even at low catalyst loadings. acs.org A key advantage of this catalyst system is the ability to access both enantiomers of the resulting hemiester by simply switching the configuration of the α-amino acid-derived catalyst. acs.org The proposed mechanism involves the thiourea moiety activating the anhydride through hydrogen bonding, while the amino acid portion facilitates the nucleophilic attack of the alcohol.

The enantioselectivity of the cinchona alkaloid-catalyzed desymmetrization is highly dependent on the structure and conformation of the catalyst. acs.org The nature of the ether or ester substituent on the cinchona alkaloid has a significant impact on the selectivity. acs.org Mechanistic studies suggest that the high efficiency of these modified cinchona alkaloids in differentiating between the two enantiotopic carbonyl groups is due to their ability to form an "enzyme-like" chiral pocket. This pocket is believed to arise from a specific conformation of the catalyst, often referred to as the "app-closed" conformation. This conformation allows for a highly organized transition state where the catalyst can effectively shield one of the carbonyl groups from the attacking nucleophile, leading to high enantioselectivity. The observation that bis-cinchona alkaloids like (DHQD)₂AQN generally afford higher enantioselectivities than their monomeric counterparts further supports the importance of a well-defined chiral environment around the active site. acs.org

Application in Metal-Organic Frameworks (MOFs) with Planar Chirality

While the direct use of this compound as a building block for metal-organic frameworks (MOFs) with planar chirality is not extensively documented in the provided search results, the principles of MOF design allow for the incorporation of such chiral linkers. MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. The introduction of chirality into MOFs can be achieved by using chiral organic linkers. Planar chirality, a type of chirality that arises from the arrangement of atoms in a plane, can be introduced into MOFs by using specifically designed planar-chiral building blocks. The porous nature of MOFs combined with the chiral properties of the linker can lead to materials with applications in enantioselective separations and catalysis.

Desymmetric Hydrogenation of meso-Dicarboxylic Acids

The desymmetric hydrogenation of meso-dicarboxylic acids represents a powerful strategy for the synthesis of chiral lactones, which are important intermediates in the pharmaceutical industry. nih.govfigshare.comresearcher.life This transformation involves the selective reduction of one of the two enantiotopic carboxyl groups. Research has shown that homogeneous hydrogenation using a rhodium/bisphosphine catalyst system is effective for the desymmetrization of meso-diacids, yielding chiral lactones with good enantioselectivity. nih.govfigshare.comresearcher.life Experimental and computational studies have pointed towards a neighboring group coordination mechanism in the catalytic cycle. nih.govresearcher.life This methodology provides a direct pathway to valuable chiral intermediates used in the synthesis of drugs such as biotin (B1667282) and telaprevir. nih.govresearcher.life

Mechanistic Studies of Catalytic Reactions

The elucidation of reaction mechanisms is fundamental to understanding and optimizing catalytic processes. For reactions involving this compound and its derivatives, particularly its anhydride, mechanistic studies have focused on understanding the origins of enantioselectivity in asymmetric catalysis. These investigations often involve a combination of kinetic experiments and computational modeling to map out the energetic landscape of the reaction pathway and to characterize the key transition states that govern stereochemical outcomes.

Kinetic studies are crucial for deciphering the mechanism of a catalytic reaction, providing insights into the roles of the catalyst, substrate, and reagents in the rate-determining step. The enantioselective alcoholysis of meso-2,3-dimethylsuccinic anhydride, a desymmetrization reaction, serves as a model system for such investigations.

Detailed kinetic analyses have been performed on the structurally related cis-2,3-dimethylsuccinic anhydride, which provides a framework for understanding the alcoholysis of the meso isomer. In studies utilizing cinchona alkaloid catalysts for the methanolysis of the cis-anhydride, the reaction was found to exhibit a first-order dependence on both the anhydride and the catalyst concentration. pnas.org The reaction order with respect to the alcohol, in this case methanol, was observed to be concentration-dependent, starting as first-order and transitioning to zero-order as the methanol concentration was increased. pnas.org

These kinetic findings are consistent with a general base catalysis mechanism. pnas.org In this proposed mechanism, the chiral catalyst, typically a cinchona alkaloid, activates the alcohol through the formation of a hydrogen-bonding complex. pnas.orgnih.gov This complex then attacks one of the two enantiotopic carbonyl groups of the anhydride in the stereodetermining step, leading to the formation of the chiral hemiester product. The saturation kinetics observed with respect to the alcohol suggest that the formation of the catalyst-alcohol complex is a rapid pre-equilibrium, and at high alcohol concentrations, the catalyst exists predominantly in this complexed form.

Table 1: Summary of Kinetic Dependencies in the Cinchona Alkaloid-Catalyzed Methanolysis of a Dimethylsuccinic Anhydride Isomer

Reactant/CatalystObserved Reaction OrderImplication
cis-2,3-Dimethylsuccinic AnhydrideFirst-Order pnas.orgInvolved in the rate-determining step.
Cinchona Alkaloid CatalystFirst-Order pnas.orgParticipates directly in the rate-determining step.
MethanolFirst-Order (low conc.) to Zero-Order (high conc.) pnas.orgInvolved in a pre-equilibrium step (catalyst-alcohol complex formation).

Note: This data is for the cis-isomer, serving as a model for the meso-compound.

Transition state modeling is a powerful computational tool used to rationalize the stereochemical outcomes of asymmetric catalytic reactions. The origin of enantioselectivity lies in the energy difference between the diastereomeric transition states leading to the major and minor enantiomers. nih.gov For the desymmetrization of meso-2,3-dimethylsuccinic anhydride, transition state models focus on the interactions between the chiral catalyst, the alcohol, and the anhydride at the moment of nucleophilic attack.

For the related cinchona alkaloid-catalyzed methanolysis of cis-2,3-dimethylsuccinic anhydride, a transition state model has been proposed based on kinetic data and the study of conformationally rigid catalyst analogues. pnas.orgnih.gov This model suggests that the catalyst adopts a specific conformation (an "app-closed" conformation) to create a well-defined chiral pocket. pnas.org Within this pocket, the catalyst's quinuclidine (B89598) nitrogen activates the alcohol via hydrogen bonding. nih.gov

The stereochemical preference is then dictated by minimizing steric repulsion between the approaching anhydride and the catalyst-alcohol complex. pnas.org The model posits that the anhydride orients itself in such a way that its methyl groups point away from the bulky components of the catalyst and the alcohol's substituent. pnas.org This preferential orientation leads to the nucleophilic attack on one of the two enantiotopic carbonyl groups over the other, resulting in the observed enantiomeric excess of the product. The stereochemical model developed from these mechanistic studies has been shown to be consistent with the absolute configurations of the hemiester products obtained experimentally. pnas.org

Modern density functional theory (DFT) offers a means to more deeply investigate these transition states, capturing the subtle non-covalent interactions, such as hydrogen bonding and van der Waals forces, that are crucial in stabilizing one transition state over another. nih.gov While specific computational studies detailing the transition state energies for the alcoholysis of meso-2,3-dimethylsuccinic anhydride were not identified in the surveyed literature, the principles derived from its isomer and the broader field of asymmetric catalysis underscore the importance of such modeling in understanding chiral induction.

Biological and Biochemical Research Intersections with Meso 2,3 Dimethylsuccinic Acid

Analogies to Metabolic Intermediates and Related Dicarboxylic Acids

The structure of meso-2,3-dimethylsuccinic acid, as a derivative of succinic acid, invites comparisons to fundamental metabolic pathways where dicarboxylic acids play a central role.

Comparison to Succinic Acid in the Citric Acid Cycle

The citric acid cycle (also known as the TCA or Krebs cycle) is a fundamental metabolic pathway that generates energy through the oxidation of acetyl-CoA. wikipedia.org One of the key intermediates in this cycle is succinate (B1194679), the deprotonated form of succinic acid. lumenlearning.com

This compound is a structural analog of succinic acid, featuring methyl groups on the second and third carbon atoms. nist.gov This structural modification has significant implications for its potential role in the citric acid cycle. The enzyme responsible for processing succinate in the cycle is succinate dehydrogenase (SDH), which oxidizes succinate to fumarate (B1241708). lumenlearning.com The presence of methyl groups on this compound sterically hinders its ability to fit into the active site of succinate dehydrogenase, preventing it from being processed in the same manner as succinate. High concentrations of other TCA cycle intermediates, such as citrate, have been shown to inhibit SDH, and it is plausible that structural analogs could have similar effects. nih.gov

Table 1: Comparison of this compound and Succinic Acid

Feature This compound Succinic Acid
Chemical Formula C6H10O4 nih.gov C4H6O4
Molar Mass 146.14 g/mol nih.gov 118.09 g/mol
Structure Succinic acid backbone with methyl groups at the C2 and C3 positions. A four-carbon dicarboxylic acid.
Role in Citric Acid Cycle Not a natural intermediate; its structure prevents oxidation by succinate dehydrogenase. A key intermediate, oxidized to fumarate by succinate dehydrogenase. lumenlearning.com

Dissociation Processes of Dibasic Organic Acids in Biochemical Cycles

As a dicarboxylic acid, this compound can donate two protons in aqueous solutions. The tendency to do so is quantified by its acid dissociation constants, pKa1 and pKa2. These values are crucial in biochemical contexts as they determine the charge of the molecule at a given physiological pH, which in turn influences its solubility, transport across membranes, and interaction with enzymes.

The dissociation occurs in two steps:

H₂A ⇌ H⁺ + HA⁻ (governed by pKa1)

HA⁻ ⇌ H⁺ + A²⁻ (governed by pKa2)

For this compound, the reported pKa values differ slightly from those of succinic acid, likely due to the electronic effects of the additional methyl groups.

Table 2: Dissociation Constants of Related Dicarboxylic Acids

Compound pKa1 pKa2
This compound ~3.67 ~5.30
Succinic Acid ~4.2 ~5.6

Chelation Properties and Environmental Applications

The ability of a molecule to bind to metal ions is known as chelation. This property is particularly relevant for dicarboxylic acids and their derivatives in both biological and environmental contexts.

Chelation of Metal Ions

While this compound possesses two carboxylate groups that can participate in the chelation of metal ions, its capabilities are significantly different from its well-known analog, meso-2,3-dimercaptosuccinic acid (DMSA). DMSA is a potent, water-soluble, and non-toxic heavy metal chelator used clinically for treating lead, mercury, and arsenic poisoning. nih.govnih.gov Its high efficacy is attributed to the two sulfhydryl (thiol) groups, which form strong bonds with heavy metal ions. nih.gov

This compound lacks these sulfhydryl groups and is therefore not considered a strong chelating agent for heavy metals in the same way as DMSA. caymanchem.comlktlabs.com Its interactions are primarily through its carboxylate groups, which have a lower affinity for heavy metals compared to the thiol groups of DMSA.

Adsorption on Nanoparticles for Environmental Remediation

The functionalization of nanoparticles with organic molecules is a common strategy to enhance their stability and applicability, particularly in environmental remediation. Molecules with functional groups like carboxylates and thiols can act as capping agents, binding to the surface of nanoparticles.

Research has extensively focused on coating iron oxide nanoparticles (IONPs) with DMSA to improve their colloidal stability and biocompatibility for applications in drug delivery and heavy metal remediation. nih.govrsc.org The carboxylate and thiol groups of DMSA effectively bind to the nanoparticle surface and can also capture heavy metal ions from contaminated water. nih.gov

Although specific research on the use of this compound for nanoparticle adsorption is not as prevalent, the presence of its two carboxylate groups suggests it could theoretically function as a capping agent. However, the extensive research and proven efficacy in this area are associated with the thiol-containing DMSA. nih.govnih.govrsc.org

Advanced Analytical and Computational Studies

Characterization Techniques for meso-2,3-Dimethylsuccinic Acid and its Adducts

Advanced analytical techniques are indispensable for the comprehensive characterization of this compound, providing critical data on its structure, purity, stereochemistry, and surface interactions. These methods range from mass spectrometry for structural elucidation to various chromatographic and surface-sensitive spectroscopic and microscopic techniques.

Mass Spectrometry for Structural Validation

Mass spectrometry (MS) is a fundamental tool for the structural validation of this compound. The technique provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the compound's molecular weight and offering insights into its chemical structure.

Soft ionization techniques, such as electrospray ionization (ESI), are also employed, particularly for analyzing adducts. In ESI-MS, adduct ions are frequently formed by the association of the analyte molecule with ions present in the solution, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). In negative ion mode, the deprotonated molecule [M-H]⁻ is commonly observed. The study of these adducts can aid in the identification of the molecular ion, especially when the molecular ion peak itself is weak or absent.

Table 1: Key Mass Spectrometry Data for 2,3-Dimethylsuccinic Acid

Property Value Source
Molecular Formula C₆H₁₀O₄ nist.gov
Molecular Weight 146.1412 g/mol nist.gov
Common Adducts (ESI) [M+Na]⁺, [M-H]⁻ General Knowledge

| Typical Fragments (EI) | [M-H₂O]⁺, [M-COOH]⁺ | General Knowledge |

HPLC and GC for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity and determining the enantiomeric excess of chiral compounds. 2,3-Dimethylsuccinic acid exists as three stereoisomers: the achiral meso form ((2R,3S)-2,3-dimethylsuccinic acid) and a pair of enantiomers, (2R,3R)- and (2S,3S)-2,3-dimethylsuccinic acid stackexchange.com. Separating these stereoisomers is crucial for characterization.

HPLC Analysis: HPLC is widely used for the purity analysis of non-volatile organic acids. For this compound, a reversed-phase HPLC method using a C18 column is a common approach for determining purity. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector at a low wavelength (around 210-220 nm).

For determining enantiomeric excess (e.e.), chiral HPLC is required. This involves using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly effective for separating the enantiomers of acidic compounds chiraltech.com. Alternatively, the acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column mdpi.com.

GC Analysis: Gas chromatography is a high-resolution technique suitable for volatile compounds. Carboxylic acids like this compound are non-volatile and require derivatization prior to GC analysis to convert them into more volatile esters (e.g., methyl or t-butyldimethylsilyl esters) gcms.cz.

Once derivatized, the stereoisomers can be separated using a chiral capillary GC column. Cyclodextrin-based chiral stationary phases are frequently used for the enantioselective separation of a wide range of chiral compounds, including derivatized acids nih.govchemicalbook.com. The separation of the diastereomeric meso form from the enantiomeric pair is typically achievable on such columns, allowing for the simultaneous assessment of both purity and enantiomeric excess. The use of a flame ionization detector (FID) or a mass spectrometer (MS) allows for sensitive detection and quantification.

Table 2: Chromatographic Methods for Stereoisomer Analysis of 2,3-Dimethylsuccinic Acid

Technique Stationary Phase Derivatization Purpose
Reversed-Phase HPLC C18 (achiral) None Purity Assessment
Chiral HPLC Polysaccharide-based CSP None Enantiomeric Excess

| Chiral GC | Cyclodextrin-based CSP | Esterification (e.g., methylation) | Purity and Enantiomeric Excess |

X-ray Photoelectron Spectroscopy (XPS) in Surface Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. While no direct XPS studies on this compound have been found, research on analogous dicarboxylic acids, such as fumaric acid on a Cu(110) surface, illustrates the technique's utility.

In such studies, XPS is used to verify the presence of the adsorbate on the surface and to understand its chemical state. High-resolution scans of the C 1s and O 1s core levels can distinguish between the carbon and oxygen atoms in the carboxyl groups and those in the hydrocarbon backbone. Upon adsorption on a copper surface, the acid's carboxyl groups may deprotonate to form a carboxylate species. This chemical change is detectable in XPS as a shift in the binding energies of the O 1s and C 1s peaks associated with the carboxyl group. By analyzing these shifts, researchers can confirm the formation of a chemical bond between the molecule and the metal surface.

Low-Energy Electron Diffraction (LEED) for Surface Structure Analysis

Low-Energy Electron Diffraction (LEED) is the primary technique for determining the long-range crystalline order of molecules adsorbed on single-crystal surfaces. When molecules like dicarboxylic acids form a well-ordered monolayer, they create a new surface lattice that produces a characteristic diffraction pattern when illuminated by a low-energy electron beam.

Although no LEED data exists specifically for this compound, studies on similar molecules like tartaric acid and fumaric acid on Cu(110) demonstrate the power of this technique. For example, the adsorption of tartaric acid on Cu(110) leads to the formation of distinct, well-ordered chiral domains, which are observed as complex LEED patterns nist.gov. The notation of the LEED pattern (e.g., a (9 0, 1 2) superstructure) provides precise information about the size and orientation of the adsorbate unit cell relative to the underlying substrate lattice. The appearance of different patterns depending on the stereoisomer adsorbed (e.g., R,R- vs. S,S-tartaric acid) confirms the formation of chiral surfaces.

Reflection Absorption Infrared Spectroscopy (RAIRS) for Adsorption Studies

Reflection Absorption Infrared Spectroscopy (RAIRS) is a highly sensitive vibrational spectroscopy technique used to study the chemical structure and orientation of molecules adsorbed on metal surfaces. It operates by measuring the absorption of infrared radiation reflected at a grazing angle from the surface. According to surface selection rules, only vibrational modes with a dynamic dipole moment perpendicular to the metal surface are strongly observed.

This technique is invaluable for studying the adsorption of dicarboxylic acids. For instance, in studies of fumaric acid on Cu(110), RAIRS can confirm the deprotonation of the carboxylic acid groups upon chemisorption. The disappearance of the broad O-H stretch and the appearance of symmetric (νs(COO)) and asymmetric (νas(COO)) stretching modes of the carboxylate group provide definitive evidence of this chemical transformation. Furthermore, the relative intensities of these carboxylate modes can provide information about the orientation of the COO plane with respect to the surface.

Scanning Tunneling Microscopy (STM) for Surface Morphology

Scanning Tunneling Microscopy (STM) is a powerful real-space imaging technique that can visualize surfaces at the atomic and molecular level nih.gov. It provides direct information about the self-assembly, ordering, and surface morphology of adsorbed molecular layers.

While STM images of this compound are not available, extensive research on other dicarboxylic acids like tartaric acid on Cu(110) showcases the detailed insights STM can provide nist.gov. These studies have revealed that tartaric acid molecules self-assemble into highly ordered, three-molecule wide row-like structures on the copper surface. Crucially, STM can distinguish between domains formed by different enantiomers (R,R vs. S,S), which appear as mirror images of each other, directly visualizing the creation of large-scale chiral surfaces from chiral molecules. STM can also identify surface defects, domain boundaries, and the local binding geometry of the molecules, providing a comprehensive picture of the molecule-substrate interface.

Computational Chemistry and Molecular Modeling

Computational chemistry provides indispensable tools for investigating the properties and reactivity of molecules at an atomic level. For this compound, molecular modeling techniques such as Density Functional Theory (DFT) are employed to explore its electronic structure, coordination behavior, and intermolecular interactions with high accuracy.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it particularly useful for studying the coordination of ligands with metal ions. researchgate.netmdpi.com DFT calculations can predict the geometry of complexes, the strength of the coordination bonds, and the nature of the electronic interactions.

Studies on the closely related compound, meso-2,3-dimercaptosuccinic acid (DMSA), provide significant insight into the coordination behavior that can be extrapolated to its dimethyl analog. DFT calculations, often using the B3LYP functional, have been performed to investigate the complex-forming ability of DMSA with various metal ions. researchgate.netnih.govdavidpublisher.com These studies reveal that charge is effectively transferred from the oxygen and sulfur atoms of the DMSA ligand to the coordinated metal ion. researchgate.net The calculations can also distinguish the nature of the coordinating bonds; for example, interactions with Pb²⁺ are primarily covalent, while interactions with Cd²⁺ and Hg²⁺ are predominantly electrostatic. researchgate.net

DFT is used to determine the most stable structures of these metal-ligand complexes by comparing the total energy of various conformations and coordination sites. nih.gov For instance, investigations into DMSA complexes with Ni(II), Fe(II), and Zn(II) have identified the most stable charge states and coordination geometries. nih.gov

Metal IonKey Findings from DFT Studies on DMSA AnalogReference
Cd²⁺, Hg²⁺Complex formation is driven mainly by non-covalent, electrostatic interactions. researchgate.net
Pb²⁺Covalent interactions are the driving force in complex formation. researchgate.net
Ni(II), Fe(II), Zn(II)The relative stability of complexes can be determined by comparing total energy values for different charge states and coordination sites. For the +2 charge state, the order of stability was found to be DMSA-Ni(II) > DMSA-Fe(II) > DMSA-Zn(II). nih.gov

Computational modeling is a cornerstone for predicting the stability of molecules and their complexes. By calculating various thermodynamic and electronic properties, researchers can forecast how this compound will interact with other chemical species.

The stability of a metal-ligand complex is often quantified by its binding energy; a more negative binding energy value signifies a more stable complex. researchgate.net DFT calculations are instrumental in determining these energies. researchgate.net For example, in studies of DMSA, binding energy calculations have been used to assess its efficacy as a chelating agent for various toxic metal ions. researchgate.net

Another critical aspect of predicting stability is Frontier Molecular Orbital (FMO) analysis. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to provide insight into the chemical reactivity and stability of a complex. researchgate.net The HOMO-LUMO energy gap is a key parameter; a larger gap generally implies greater chemical stability. researchgate.net This analysis helps explain the efficiency of electron transfer between the ligand and a metal ion, which is fundamental to the formation and stability of the coordinate bond. researchgate.net Computational methods also allow for the quantification of charge transfer, which further elucidates the strength and nature of the molecular interaction. researchgate.netdavidpublisher.com

Computational ParameterSignificance in Predicting Stability
Binding EnergyMeasures the strength of the interaction between the ligand and a metal ion. A more negative value indicates a more stable complex. researchgate.net
HOMO-LUMO Energy GapAn indicator of chemical reactivity and stability. A larger gap typically corresponds to higher stability and lower reactivity. researchgate.net
Charge Transfer AnalysisQuantifies the amount of electron density transferred from the ligand to the metal, providing insight into the strength and nature (covalent vs. ionic) of the coordination bond. researchgate.net
Thermodynamic ParametersCalculations of enthalpy and Gibbs free energy of formation determine the spontaneity and energetic favorability of complex formation.

Thermal and Photochemical Decomposition Studies of Derivatives

Decomposition Pathways of Dimethylsuccinic Anhydride (B1165640) Isomers

The decomposition of cis- and trans-2,3-dimethylsuccinic anhydride isomers proceeds through different pathways depending on whether the energy is supplied thermally or photochemically.

In thermal decomposition , studied between 630 and 770 K, both the cis- and trans-isomers yield carbon monoxide (CO), carbon dioxide (CO2), butene-2, and methane (B114726) (CH4) as primary products. cdnsciencepub.com The formation of these products occurs linearly with time at conversions below 10%. cdnsciencepub.com Carbon monoxide is the most abundant product, with the ratio of CO2 to CO varying from approximately 0.25 at higher temperatures to 0.75 at lower temperatures. cdnsciencepub.com This process is more complex than photolysis, indicated by the production of methane and a significantly lower yield of butene-2. cdnsciencepub.com

Photochemical decomposition (photolysis) of these isomers at wavelengths of 230 and 250 nm presents a simpler reaction profile. cdnsciencepub.com The primary products are equimolar amounts of CO and CO2, with butene-2 also being formed. cdnsciencepub.com However, the yield of butene-2 is substoichiometric, falling short by 10% to 40%. cdnsciencepub.com

A notable observation in both thermal and photochemical decompositions is the formation of both cis- and trans-butene-2 from either the cis- or trans-anhydride, with the trans-isomer of butene-2 always being in excess. cdnsciencepub.com This lack of retention of the original configuration suggests the involvement of a common intermediate. cdnsciencepub.com

Influence of Stereochemistry on Thermal Decomposition

The stereochemistry of the dimethylsuccinic anhydride isomers, specifically the cis- (meso) and trans- (racemic) forms, has a discernible influence on their thermal decomposition. While both isomers produce the same set of products, the kinetics of the decomposition differ.

The activation energies for the formation of carbon monoxide, a key indicator of the decomposition rate, were determined to be approximately 48 kcal/mol for the cis-isomer and 45 kcal/mol for the trans-isomer. cdnsciencepub.com The pre-exponential factors (log A) were also found to be different, with values of 10.4 s⁻¹ for the cis-isomer and 9.5 s⁻¹ for the trans-isomer. cdnsciencepub.com

Arrhenius Parameters for CO Formation in the Thermal Decomposition of Dimethylsuccinic Anhydride Isomers
IsomerActivation Energy (E) (kcal/mol)Pre-exponential Factor (log A) (s⁻¹)
cis-2,3-Dimethylsuccinic anhydride~4810.4
trans-2,3-Dimethylsuccinic anhydride~459.5

These kinetic differences indicate that the transition state for the decomposition of the trans-isomer is slightly lower in energy, making it decompose at a faster rate than the cis-isomer under the same thermal conditions.

Photolysis Mechanisms and Product Analysis

The photolysis of cis- and trans-2,3-dimethylsuccinic anhydride at 230 and 250 nm is a cleaner decomposition process compared to the thermal route. cdnsciencepub.com The primary products are carbon monoxide, carbon dioxide, and butene-2.

The yields of CO and CO2 are consistently equal, which simplifies the mechanistic interpretation. cdnsciencepub.com However, the yield of butene-2 is consistently less than stoichiometric, with deficits of about 40% at 250 nm and around 10% at 230 nm. cdnsciencepub.com

A key finding in the photolysis is the distribution of the butene-2 isomers. Regardless of whether the starting material is the cis- or trans-anhydride, both cis- and trans-butene-2 are produced, with the trans-isomer always predominating. cdnsciencepub.com This loss of stereochemical integrity from the parent anhydride to the olefin product points towards the formation of a biradical intermediate. cdnsciencepub.com However, this is contrasted by the thermal decomposition where a biradical intermediate is less likely due to the lower activation energy. cdnsciencepub.com

Product Yields in the Photolysis of 2,3-Dimethylsuccinic Anhydride Isomers
ProductRelative YieldObservations
Carbon Monoxide (CO)Equimolar with CO2-
Carbon Dioxide (CO2)Equimolar with CO-
Butene-2SubstoichiometricDeficit of 10-40%
trans-Butene-2Always in excessFormed from both cis- and trans-anhydrides
cis-Butene-2Minor isomerFormed from both cis- and trans-anhydrides

The product distribution and the lack of stereospecificity in the butene-2 product strongly suggest a complex mechanism involving intermediate species that allow for rotation around the central carbon-carbon bond before the final products are formed.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems Utilizing meso-2,3-Dimethylsuccinic Acid

The unique stereochemistry and functional groups of this compound make it a candidate for use in the development of novel catalytic systems. The carboxylic acid moieties can act as coordination sites for metal centers, suggesting its potential as a ligand in catalysis. Future research in this area could focus on the synthesis and characterization of metal complexes incorporating this compound. These complexes could then be investigated for their catalytic activity in various organic transformations, such as asymmetric synthesis, where the defined stereochemistry of the ligand could be exploited to induce chirality in the reaction products.

Furthermore, the potential for this compound to act as an organocatalyst should be explored. The two carboxylic acid groups could participate in hydrogen bonding interactions, potentially enabling it to catalyze reactions such as aldol additions or Michael reactions. The development of such catalytic systems would be of significant interest for green chemistry applications.

Exploration of New Biological Activities and Therapeutic Applications

While the biological activities of this compound have not been extensively studied, its structural similarity to endogenous metabolites suggests that it may interact with biological systems. 2,3-dimethylsuccinic acid is generally recognized for its role as a chelator nih.govchemicalbook.com. Future research should aim to systematically screen this compound for a range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Given its chelating properties, there is potential for the investigation of this compound and its derivatives in the context of metal-related disorders. However, it is crucial to distinguish it from its well-studied analogue, meso-2,3-dimercaptosuccinic acid (DMSA), which is a known heavy metal chelating agent. Studies could be designed to evaluate the metal binding affinities of this compound and its potential to modulate the activity of metalloenzymes.

Advanced Materials Science Applications and Polymer Chemistry

The diacid functionality of this compound makes it a promising monomer for the synthesis of novel polyesters and polyamides. The incorporation of the methyl groups along the polymer backbone, as compared to polymers derived from succinic acid, could impart unique thermal and mechanical properties. Research in this area should focus on the synthesis and characterization of polymers derived from this compound.

The synthesis of biodegradable polyesters from aliphatic dicarboxylic acids and diols is an area of active research nih.gov. The potential for this compound to be used in the creation of biodegradable materials for applications in packaging or medical devices warrants investigation. Studies on the effect of the stereochemistry of the monomer on the resulting polymer's properties, such as crystallinity and degradation rate, would be of particular interest. For instance, biodegradable aliphatic copolyesters have been developed based on succinic acid and butanediol, with methylsuccinic acid being one of the considered co-monomers google.com.

Table 1: Potential Polymer Applications of this compound

Polymer TypePotential MonomersPotential PropertiesPotential Applications
PolyestersThis compound, various diolsModified thermal stability, altered mechanical strength, potential for biodegradabilitySpecialty packaging, biomedical materials, adhesives
PolyamidesThis compound, various diaminesUnique hydrogen bonding patterns, altered solubilityHigh-performance fibers, engineering plastics

Environmental Fate and Transport Studies

Understanding the environmental impact of a chemical is crucial for its sustainable application. Currently, there is a lack of data on the environmental fate and transport of this compound. Future research should address its biodegradability in various environmental compartments, such as soil and water. Studies on its potential for bioaccumulation and its toxicity to aquatic and terrestrial organisms are also necessary.

For a related compound, meso-2,3-dimercaptosuccinic acid (DMSA), studies have shown that it is degraded to a negligible extent by microbial communities from wastewater treatment plants, suggesting long-term environmental stability rsc.org. Similar investigations into the biodegradability of this compound would provide valuable insight into its environmental persistence.

Integration of Computational and Experimental Approaches for Deeper Insights

Computational chemistry can provide valuable insights into the properties and reactivity of this compound, guiding experimental studies. Quantum chemical calculations can be employed to predict its conformational preferences, electronic properties, and reactivity. This information can be used to design more effective catalysts or to understand its interactions with biological targets.

Molecular modeling studies could also be used to predict the properties of polymers derived from this compound, allowing for the in-silico design of materials with desired characteristics. The integration of these computational approaches with experimental validation will be key to accelerating the discovery and development of new applications for this compound.

Table 2: Computed Molecular Properties of this compound

PropertyValueSource
Molecular Weight146.14 g/mol nih.gov
XLogP30.4 nih.gov
Hydrogen Bond Donor Count2 guidechem.com
Hydrogen Bond Acceptor Count4 guidechem.com
Rotatable Bond Count3 guidechem.com
Topological Polar Surface Area74.6 Ų nih.govguidechem.com
Complexity134 nih.govguidechem.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of meso-2,3-Dimethylsuccinic acid critical for experimental design?

  • Answer : The compound (CAS 13545-04-5) has a molecular formula of C₆H₁₀O₄ and molecular weight 146.14 g/mol. Its density is reported as 977.5 kg/m³ (solid state), and it exists as a stereoisomer with a meso configuration. Key properties include solubility in polar solvents (e.g., water, ethanol) and stability under standard lab conditions. These parameters are essential for designing reactions, selecting solvents, and optimizing purification steps .

Q. What methods are recommended for characterizing this compound in synthetic chemistry?

  • Answer : Use a combination of:

  • Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • Nuclear magnetic resonance (NMR) : Assign stereochemistry via ¹H/¹³C NMR (e.g., distinguishing meso from racemic forms).
  • X-ray crystallography : Resolve crystal structure, as demonstrated in studies of its anhydride derivatives .
  • Thermogravimetric analysis (TGA) : Assess thermal stability for applications in high-temperature syntheses .

Q. How should this compound be handled to ensure safety and stability?

  • Answer : Use ventilation to minimize airborne exposure. Store in sealed containers at room temperature, avoiding moisture. While not classified as highly toxic, standard lab PPE (gloves, goggles) is recommended. Stability data indicate no hazardous decomposition under normal conditions, but compatibility with strong oxidizers should be tested case-by-case .

Advanced Research Questions

Q. How does this compound influence the crystallinity and stability of Ce(IV)-MOFs synthesized via microwave-assisted methods?

  • Answer : In Ce(IV)-MOF synthesis, the compound acts as a chiral linker due to its dicarboxylic structure. Microwave irradiation enhances reaction kinetics, producing frameworks with higher crystallinity compared to conventional heating. The methyl groups on the succinic backbone sterically stabilize the MOF architecture, reducing lattice defects. Characterization via PXRD and BET surface area analysis is recommended to validate structural integrity .

Q. How can researchers resolve discrepancies in reported solubility data for this compound across solvents?

  • Answer : Contradictions arise from variations in purity, solvent preparation (e.g., degassing), and temperature. Methodological steps:

  • Standardize solvent pre-treatment : Use HPLC-grade solvents purged with inert gas.
  • Quantify solubility via gravimetry : Saturate solvent with the compound, filter, and evaporate to measure residual mass.
  • Control temperature : Report data at 25°C ± 1°C. Cross-validate with computational models (e.g., COSMO-RS) to predict solubility trends .

Q. What strategies optimize the use of this compound in asymmetric catalysis or chiral resolution?

  • Answer : Leverage its meso configuration to design enantioselective reactions:

  • Coordination chemistry : Complex with transition metals (e.g., Cu²⁺, Zn²⁺) to create chiral catalysts for Diels-Alder or epoxidation reactions.
  • Derivatization : Convert to anhydrides or esters (e.g., trans-2,3-Dimethylsuccinic anhydride) for enhanced reactivity. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How does the stereochemistry of this compound affect its reactivity in multi-step organic syntheses?

  • Answer : The meso configuration introduces symmetry, simplifying regioselective transformations. For example:

  • Esterification : Reacts selectively at both carboxyl groups under acidic conditions.
  • Decarboxylation : Thermal decomposition pathways differ from non-meso isomers, producing distinct alkene byproducts. Use kinetic studies (e.g., DSC) and isotopic labeling (¹³C) to trace reaction mechanisms .

Methodological Notes

  • Synthesis : Microwave-assisted methods ( ) reduce reaction times for MOF synthesis.
  • Solubility Optimization : Pre-dissolve in DMSO for aqueous buffers, but avoid long-term storage due to hydrolysis risks .
  • Analytical Cross-Validation : Combine MS, NMR, and crystallography to address stereochemical ambiguities .

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meso-2,3-Dimethylsuccinic acid

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